

Spectroscopic and Biological Insights into Dimeric Coniferyl Acetate: A Technical Guide

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Compound of Interest

Compound Name: *Dimericconiferylacetate*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic properties of a tri-O-acetylated β -5 linked dimer of coniferyl acetate, a representative of the dimeric coniferyl acetate lignan family. It includes detailed experimental protocols for its synthesis and summarizes its potential biological activity through the modulation of key inflammatory signaling pathways.

Spectroscopic Data

The structural elucidation of the tri-O-acetylated β -5 dimeric coniferyl acetate is supported by a combination of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. While a complete experimental mass spectrum for the tri-O-acetylated form is not readily available in the cited literature, the expected molecular weight and potential fragmentation patterns can be inferred from the structure and data on similar lignans.

NMR and IR Spectroscopic Data

The following tables summarize the key spectroscopic data for the tri-O-acetylated β -5 dimer of coniferyl alcohol.

Table 1: ^1H NMR Spectroscopic Data for Tri-O-acetylated β -5 Dimer of Coniferyl Alcohol (CDCl_3 , 300 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
|---------------------------------|----------------------|-------------|---|
| 6.98 | m | 3H | H ₁₀ + H ₂₀ + H ₂₁ |
| 6.88 | m | 2H | H ₆ + H ₁₇ |
| 6.59 | m | 1H | H ₄ |
| 6.54 | d, J = 6.6 Hz | 1H | H ₁₅ |
| 6.15 | dt, J = 15.6, 6.6 Hz | 1H | H ₃ |
| 4.70 | dd, J = 6.6, 1.2 Hz | 2H | H ₂ |
| 4.26–4.47 | m | 2H | H ₁₃ |
| 3.91 | s | 3H | H ₂₂ |
| 3.78 | m | 4H | H ₁₅ + H ₁₁ |
| 2.30 | s | 3H | H ₂₆ |
| 2.09 | s | 3H | H ₂₄ |
| 2.05 | s | 3H | H ₂₅ |

Data sourced from Tremblay et al., *Frontiers in Chemistry*[\[1\]](#)[\[2\]](#).

Table 2: ¹³C NMR Spectroscopic Data for Dehydrodiconiferyl Alcohol (Non-acetylated Precursor) (MeOD, 101 MHz)

| Chemical Shift (δ) ppm | Assignment |
|---------------------------------|---------------------|
| 147.8 | C-4' |
| 147.7 | C-3 |
| 146.2 | C-4 |
| 144.1 | C-3' |
| 130.6 | C-7' |
| 126.1 | C-8' |
| 87.9 | C-7 |
| 63.5 | C-9 |
| 62.5 | C-9' |
| 55.3 | 3-OCH ₃ |
| 54.9 | 3'-OCH ₃ |

Note: This data is for the non-acetylated precursor, dehydrodiconiferyl alcohol, and serves as a reference. Acetylation would cause shifts in the positions of the carbons bearing the acetylated hydroxyl groups. Data sourced from a study on the preparation of dehydrodiconiferyl alcohol[3].

Table 3: IR Spectroscopic Data for Tri-O-acetylated β -5 Dimer of Coniferyl Alcohol (Neat)

| Wavenumber (ν) cm ⁻¹ | Assignment |
|---------------------------------------|----------------------|
| 2940 | C-H stretch |
| 1733 | C=O stretch (ester) |
| 1603, 1506, 1462, 1421, 1366, 1332 | C=C aromatic stretch |
| 1214, 1187, 1146, 1127 | C-O stretch |

Data sourced from Tremblay et al., Frontiers in Chemistry[1][2].

Experimental Protocols

The following protocols are based on the synthesis of the β -5 dimer of coniferyl alcohol and its subsequent acetylation as described in the literature.

Synthesis of β -5 Dimer of Coniferyl Alcohol (Dehydrodiconiferyl Alcohol)

- Enzymatic Dimerization: Coniferyl alcohol is dissolved in a biphasic system of ethyl acetate and a citrate/phosphate buffer (pH 4.5).
- A solution of laccase from *Trametes versicolor* in the same buffer is added slowly to the vigorously stirred mixture.
- After the addition is complete, the organic layer is separated, and the aqueous layer is extracted with ethyl acetate.
- The combined organic layers are washed with brine, dried over anhydrous MgSO_4 , filtered, and concentrated under reduced pressure to yield the crude β -5 dimer.

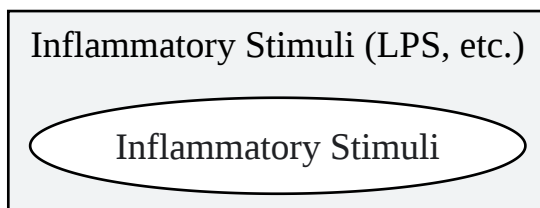
Synthesis of Tri-O-acetylated β -5 Dimer of Coniferyl Alcohol

- Acetylation: The crude β -5 dimer is dissolved in pyridine.
- Acetic anhydride is added to the solution, and the reaction mixture is stirred at room temperature overnight.
- The reaction mixture is then poured into acidified iced water, and the resulting precipitate is filtered.
- The precipitate is rinsed with water until a neutral pH is achieved and then dried to yield the tri-O-acetylated product.

These protocols are adapted from the work of Tremblay et al., *Frontiers in Chemistry*[1][2].

Biological Activity and Signaling Pathways

Lignans, including dimeric derivatives of coniferyl alcohol, have been reported to possess a range of biological activities, with anti-inflammatory effects being prominent. The mechanism of this anti-inflammatory action is often attributed to the modulation of key signaling pathways, primarily the NF- κ B and Nrf2 pathways.



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NF- κ B Signaling Pathway

The Nuclear Factor-kappa B (NF- κ B) pathway is a central regulator of the inflammatory response. In resting cells, NF- κ B is sequestered in the cytoplasm by its inhibitor, I κ B α . Upon stimulation by pro-inflammatory signals, the IKK complex phosphorylates I κ B α , leading to its degradation and the subsequent translocation of NF- κ B to the nucleus. In the nucleus, NF- κ B activates the transcription of various pro-inflammatory genes.[4] Lignans, such as dimeric coniferyl acetate, are thought to exert their anti-inflammatory effects by inhibiting the activation of the IKK complex, thereby preventing I κ B α degradation and keeping NF- κ B in the cytoplasm. [4]

Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of antioxidant and cytoprotective genes. Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1, which facilitates its degradation. In the presence of oxidative stress or certain bioactive molecules, Nrf2 is released from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes, leading to the production of antioxidant enzymes.[5][6] Lignans have been shown to activate the Nrf2 pathway, which can indirectly suppress inflammation by reducing oxidative stress, a known trigger of inflammatory responses.[5][6]

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